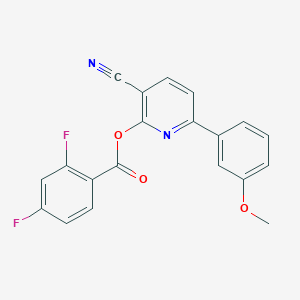

![molecular formula C11H12N4OS2 B3035247 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 304662-71-3](/img/structure/B3035247.png)

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Overview

Description

This compound is a derivative of 1,3,4-thiadiazole . It has been designed, synthesized, and evaluated in vitro for its urease inhibitor activities . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Synthesis Analysis

The synthesis of this compound involves a three-step process starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds have shown better antiproliferative activity than 5-fluorouracil used as a reference drug .Molecular Structure Analysis

The molecular structure of this compound is related to its bioactive properties. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of amines with 2-chloroacetyl chloride, followed by reaction with hydrazinecarbothioamide and carbon disulfide .Scientific Research Applications

Anticancer Properties

Research has explored the pharmacophore hybridization approach to design drug-like small molecules with anticancer properties. A study by Yushyn, Holota, and Lesyk (2022) introduced a novel non-condensed pyrazoline-bearing hybrid molecule incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties, starting with 5-amino-1,3,4-thiadiazole-2-thiol. This compound exhibited significant anticancer activity in vitro, highlighting the potential of thiadiazole derivatives in cancer therapy research (Yushyn, Holota, & Lesyk, 2022).

Enzyme Inhibition

Another area of interest is the development of enzyme inhibitors. Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as inhibitors of kidney-type glutaminase (GLS). This research aimed at identifying more potent GLS inhibitors, with certain analogs showing improved drug-like properties and efficacy in inhibiting cancer cell growth, indicating the relevance of thiadiazole derivatives in targeting metabolic enzymes involved in cancer (Shukla et al., 2012).

Antimicrobial and Antifungal Agents

Thiadiazole derivatives have also been investigated for their antimicrobial and antifungal properties. A study by Baviskar, Khadabadi, and Deore (2013) synthesized a new series of thiadiazole derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The synthesized compounds exhibited significant antimicrobial activity, establishing the potential of thiadiazole-based compounds as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

CNS Activity

The central nervous system (CNS) activity of thiadiazole derivatives has also been a focus of research. Clerici et al. (2001) synthesized a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluated their antidepressant and anxiolytic properties. Some compounds showed efficacy comparable to reference drugs, highlighting the therapeutic potential of thiadiazole derivatives in CNS disorders (Clerici et al., 2001).

Structural Studies

Structural analysis of thiadiazole compounds provides insights into their potential biological activities. Pedregosa et al. (1993) examined the structure of 5-amino-1,3,4-thiadiazole-2-sulfonamide, revealing interactions that could influence its inhibitory activity against the enzyme carbonic anhydrase, important for understanding the mode of action of thiadiazole derivatives (Pedregosa et al., 1993).

Mechanism of Action

Target of Action

It’s worth noting that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been reported to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Mode of Action

It can be inferred from the properties of 1,3,4-thiadiazole derivatives that these compounds interact with their targets by disrupting processes related to dna replication . This disruption inhibits the replication of both bacterial and cancer cells .

Biochemical Pathways

Given that 1,3,4-thiadiazole derivatives disrupt dna replication processes , it can be inferred that the compound may affect pathways related to DNA synthesis and cell division.

Pharmacokinetics

It’s known that the mesoionic nature of thiadiazoles allows them to cross cellular membranes, which could influence their absorption and distribution .

Result of Action

Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes , it can be inferred that this compound may lead to the inhibition of cell replication, potentially leading to cell death in bacterial and cancer cells.

Action Environment

It’s known that the bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine . This suggests that the compound’s action could be influenced by factors that affect the stability of the thiadiazole ring or its interactions with pyrimidine in the cellular environment.

Future Directions

The future directions for this compound could involve further evaluation of its urease inhibitory activity and potential as a treatment for infections caused by Helicobacter pylori . Additionally, the compound could be explored for its potential anticancer activities, given its ability to disrupt processes related to DNA replication .

Biochemical Analysis

Biochemical Properties

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has been found to exhibit inhibitory activity against the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound interacts with the active site of the urease enzyme, leading to inhibition of its activity .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory activity against urease . By inhibiting urease, the compound can disrupt the normal metabolic processes of cells that rely on this enzyme, such as certain bacteria, fungi, algae, and plant cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the active site of the urease enzyme . This binding inhibits the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-established. Given its inhibitory activity against urease, it may influence pathways related to urea metabolism .

Properties

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS2/c1-7-2-4-8(5-3-7)13-9(16)6-17-11-15-14-10(12)18-11/h2-5H,6H2,1H3,(H2,12,14)(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEGUVOYHRXLTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001162291 | |

| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001162291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304662-71-3 | |

| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304662-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001162291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(4-METHYLPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorophenyl)sulfonyl]-5-oxo-5-(2-thienyl)pentanamide](/img/structure/B3035165.png)

![5-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035166.png)

![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3035167.png)

![[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate](/img/structure/B3035169.png)

![Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B3035170.png)

![dimethyl 5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate](/img/structure/B3035173.png)

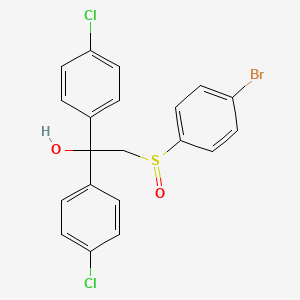

![2-[(4-Chlorophenyl)sulfonyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B3035176.png)

![1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B3035178.png)

![1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol](/img/structure/B3035179.png)

![1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone](/img/structure/B3035183.png)

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035185.png)

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035186.png)